Cas no 948570-74-9 (1-(2-Methoxyethyl)-1H-pyrazol-4-amine)

1-(2-Methoxyethyl)-1H-pyrazol-4-amine structure
948570-74-9 structure
Nom du produit:1-(2-Methoxyethyl)-1H-pyrazol-4-amine
Numéro CAS:948570-74-9
Le MF:C6H11N3O
Mégawatts:141.171040773392
MDL:MFCD09965625
CID:829563
PubChem ID:42281885

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Propriétés chimiques et physiques

Nom et identifiant

    • 1-(2-methoxyethyl)-1H-pyrazol-4-amine
    • 1-(2-methoxyethyl)pyrazol-4-amine
    • LURMHCWOXHNATM-UHFFFAOYSA-N
    • 4185AF
    • 4-amino-1-(2-methoxyethyl)pyrazole
    • SY107205
    • AK161586
    • 4-Amino-1-(2-methoxyethyl)-1H-pyrazole
    • 1H-Pyrazol-4-amine, 1-(2-methoxyethyl)-
    • ST24037128
    • Z812516884
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine (ACI)
    • [1-(2-Methoxyethyl)-1H-pyrazol-4-yl]amine
    • BS-13241
    • 948570-74-9
    • DB-290603
    • F2169-0282
    • EN300-42962
    • SCHEMBL1663037
    • DTXSID40654703
    • MFCD09965625
    • YMB57074
    • AKOS000205051
    • CS-W005886
    • 1-(2-Methoxyethyl)-1H-pyrazol-4-amine
    • MDL: MFCD09965625
    • Piscine à noyau: 1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3
    • La clé Inchi: LURMHCWOXHNATM-UHFFFAOYSA-N
    • Sourire: N1N(CCOC)C=C(N)C=1

Propriétés calculées

  • Qualité précise: 141.090211983g/mol
  • Masse isotopique unique: 141.090211983g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 10
  • Nombre de liaisons rotatives: 3
  • Complexité: 99
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: -0.7
  • Surface topologique des pôles: 53.1

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Informations de sécurité

  • Description des dangers: H315-H319-H335
  • Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C

1-(2-Methoxyethyl)-1H-pyrazol-4-amine PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1063551-100mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 98%
100mg
¥117.00 2024-04-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M48290-250mg
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
250mg
¥446.0 2021-09-04
Enamine
EN300-42962-5.0g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95.0%
5.0g
$175.0 2025-03-15
Life Chemicals
F2169-0282-2.5g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%+
2.5g
$325.0 2023-09-06
Life Chemicals
F2169-0282-5g
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%+
5g
$480.0 2023-09-06
eNovation Chemicals LLC
D917013-1g
4-Amino-1-(2-methoxyethyl)-1H-pyrazole
948570-74-9 95%
1g
$290 2023-09-03
eNovation Chemicals LLC
Y0989107-5g
1-(2-Methoxyethyl)-1H-pyrazol-4-amine
948570-74-9 95%
5g
$560 2024-08-02
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY107205-5g
2-(2,6-Difluorophenyl)pyrrolidine
948570-74-9 ≥98%
5g
¥1752.0 2023-09-15
TRC
M139290-250mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
250mg
$ 365.00 2022-06-04
TRC
M139290-25mg
1-(2-methoxyethyl)-1H-pyrazol-4-amine
948570-74-9
25mg
$ 70.00 2022-06-04

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  6 h, 40 °C
Référence
Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study
Wang, Ruifeng; Zhao, Xiangxin; Yu, Sijia; Chen, Yixuan; Cui, Hengxian; et al, Bioorganic Chemistry, 2020, 102,

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol ,  Ethyl acetate ;  5 h, rt
Référence
Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, rt
Référence
Preparation of heterocyclic compounds as CDK kinase inhibitors for the treatment of cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 - 6 h, rt
Référence
Preparation of pyrazole derivatives and compositions containing them for the treatment and prevention of diseases associated with hypermineralization
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  2 h, 25 °C
Référence
Preparation of hydroxyamidine derivatives useful as indoleamine 2,3-dioxygenase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Référence
Pyrimidopyrazole compounds as fourth generation EGFR inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, rt
Référence
Preparation of pyrazolylaminopyrimidinylbenzylthiazolecarboxamide derivatives and analogs for use as Bruton's tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
Référence
Preparation of substituted pyrimidine compounds as inhibitors of epidermal growth factor receptor (EGFR) kinases for treating cancer
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Preparation of pyrrolo[2,3-d]pyrimidine derivatives as Janus kinase inhibitors
, China, , ,

Synthetic Routes 10

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  3 h, 25 °C
Référence
Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, rt
Référence
Structure-based design and synthesis of pyrimidine-4,6-diamine derivatives as Janus kinase 3 inhibitors
Yu, Ru-Nan; Chen, Cheng-Juan; Shu, Lei; Yin, Yuan; Wang, Zhi-Jian; et al, Bioorganic & Medicinal Chemistry, 2019, 27(8), 1646-1657

Synthetic Routes 12

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Référence
Nitrogen-containing heteroaromatic ring derivative as tyrosine kinase inhibitor and its preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt; 24 h, rt
Référence
Preparation of substituted phenylpyrimidine derivative as JAK inhibitor for treating autoimmune disease
, China, , ,

Synthetic Routes 14

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3 h, 40 °C
Référence
Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents
Wang, Ruifeng; Chen, Yixuan; Zhao, Xiangxin; Yu, Sijia; Yang, Bowen; et al, European Journal of Medicinal Chemistry, 2019, 183,

Synthetic Routes 15

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  12 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
4,6-disubstituted aminopyridine-based JAK kinase inhibitor and tis preparation
, China, , ,

Synthetic Routes 16

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 1 atm, rt
Référence
Substituted pyrimidine compounds, compositions and medicinal applications thereof
, India, , ,

Synthetic Routes 17

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  16 h, 25 °C
Référence
Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  5 h, rt
Référence
Preparation of fused pyrimidine compounds for the treatment of cancers associated with EGFR and HER2 mutations and their compositions containing them
, World Intellectual Property Organization, , ,

Synthetic Routes 19

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  24 h, rt
Référence
Preparation of 1H-pyrazolo[3,4-d]pyrimidine derivatives as jak kinase inhibitors
, World Intellectual Property Organization, , ,

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Raw materials

1-(2-Methoxyethyl)-1H-pyrazol-4-amine Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:948570-74-9)1-(2-Methoxyethyl)-1H-pyrazol-4-amine
A859249
Pureté:99%
Quantité:5g
Prix ($):247.0